Ethoxysilane

Hydrolysis Kinetics Sol-Gel Processing Surface Modification

Ethoxysilane (CAS 18165-31-6) is a silicon-based alkoxide with the molecular formula C₂H₈OSi. As a member of the alkoxysilane class, it features an ethoxy group (-OCH₂CH₃) that hydrolyzes to form reactive silanols, enabling its use as a coupling agent, surface modifier, and precursor in sol-gel processes.

Molecular Formula C2H8OSi
Molecular Weight 73.15 g/mol
CAS No. 18165-31-6
Cat. No. B094302
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthoxysilane
CAS18165-31-6
Molecular FormulaC2H8OSi
Molecular Weight73.15 g/mol
Structural Identifiers
SMILESCCO[Si]
InChIInChI=1S/C2H5OSi/c1-2-3-4/h2H2,1H3
InChIKeyCWAFVXWRGIEBPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethoxysilane (CAS 18165-31-6): The Ethoxy-Functional Silane for Controlled Hydrolysis in Advanced Material Synthesis


Ethoxysilane (CAS 18165-31-6) is a silicon-based alkoxide with the molecular formula C₂H₈OSi . As a member of the alkoxysilane class, it features an ethoxy group (-OCH₂CH₃) that hydrolyzes to form reactive silanols, enabling its use as a coupling agent, surface modifier, and precursor in sol-gel processes. Its fundamental role is to introduce organofunctionality or create silica networks, with the ethoxy group providing a specific hydrolysis profile distinct from methoxy or chloro analogs [1]. The compound's handling safety and controlled reactivity are directly linked to the release of ethanol rather than methanol during hydrolysis, a key factor in its selection for industrial and research applications [2].

Why Ethoxysilane (CAS 18165-31-6) Cannot Be Directly Replaced by Methoxy or Other Alkoxysilanes in Critical Applications


Substituting Ethoxysilane with a generic alkoxysilane like a methoxy- or chlorosilane is not a trivial procurement decision due to significant differences in reaction kinetics and process safety. The core differentiation lies in the hydrolysis rate; methoxysilanes hydrolyze significantly faster than their ethoxy counterparts, which can lead to premature gelation or non-uniform surface coverage in applications requiring controlled deposition or composite curing [1]. This difference is not just a matter of degree; in basic catalysis, the steric hindrance of the ethoxy group can slow hydrolysis by a factor of approximately 50 compared to a methoxy group [2]. Furthermore, the toxicological and regulatory profile of the hydrolysis byproduct is a critical selection criterion; while methoxysilanes release methanol (a toxic, highly flammable, and suspected carcinogen), Ethoxysilane releases ethanol, a less hazardous and more easily managed volatile organic compound (VOC) [3]. This impacts everything from storage stability and workplace safety to compliance with evolving global regulations, making a simple substitution high-risk for both process robustness and environmental, health, and safety (EHS) compliance.

Quantitative Differentiation of Ethoxysilane (CAS 18165-31-6): Evidence-Based Comparison Against Key Alkoxysilane Alternatives


Hydrolysis Rate: Ethoxy vs. Methoxy Silanes Under Basic Catalysis

In a direct kinetic comparison, the hydrolysis of vinyltriethoxysilane (VTES) was found to be approximately 50 times slower than that of vinyltrimethoxysilane (VTMS) under basic conditions [1]. This significant difference is attributed to the greater steric hindrance of the ethoxy group, which impedes the nucleophilic attack by hydroxide ions.

Hydrolysis Kinetics Sol-Gel Processing Surface Modification

Hydrolysis Byproduct Safety and Regulatory Profile: Ethanol vs. Methanol

The selection between methoxy- and ethoxysilanes involves a critical evaluation of the hydrolysis byproduct. Methoxysilanes release methanol, a toxic and highly flammable substance classified as a suspected carcinogen, triggering stricter GHS hazard classifications and VOC regulations [1]. In contrast, Ethoxysilane releases ethanol, which is considered less toxic and carries a less stringent regulatory burden [2]. This is not merely a theoretical distinction; it directly impacts workplace safety, storage requirements, and compliance costs.

Industrial Safety Regulatory Compliance VOC Management

Sol-Gel Condensation Kinetics: Influence of Ethyl vs. Ethoxy Functionality

In acidic sol-gel processes, the presence of a non-reactive ethyl group, as in ethyltriethoxysilane {EtSi(OEt)₃}, significantly alters polymerization kinetics compared to tetraethoxysilane (TEOS). A kinetic study using 29Si NMR found that the ethyl group decreases condensation reactivity while increasing both the rate and thermodynamic favorability of the hydrolysis step [1]. This demonstrates that within the ethoxysilane class, the presence and nature of the non-hydrolyzable organic group directly dictate the reaction pathway and final network structure.

Polymerization Kinetics Hybrid Materials 29Si NMR

Shelf Life and Handling Stability: Ethoxy vs. Methoxy Silanes

Ethoxysilanes exhibit superior shelf life and handling stability compared to methoxysilanes, which are more prone to premature hydrolysis due to their higher reactivity [1]. This is a direct consequence of the slower hydrolysis kinetics of the ethoxy group, which reduces sensitivity to ambient moisture. The improved stability translates to longer usable product lifespans and more robust, reproducible processes.

Material Storage Stability Process Robustness

Optimal Application Scenarios for Ethoxysilane (CAS 18165-31-6) Based on Quantitative Differentiation Evidence


Controlled-Release Coatings and Precision Surface Modifications

The ~50-fold slower hydrolysis rate of ethoxy-functional silanes compared to methoxy analogs under basic conditions [1] makes Ethoxysilane the preferred precursor for applications demanding controlled, uniform film formation. In coatings and surface treatments, this slower reaction prevents rapid, uncontrolled condensation that leads to aggregate formation and patchy coverage. Instead, it allows the silane to first diffuse and orient properly at the substrate interface before forming a robust siloxane network, resulting in a more uniform and effective interphase. This is critical in producing high-quality, reproducible thin films for electronics, optics, and advanced composites.

EHS-Compliant Formulations and Green Chemistry Processes

The selection of Ethoxysilane over methoxysilane is a strategic decision for EHS compliance, driven by the release of ethanol instead of methanol upon hydrolysis [1]. This difference is paramount in industries facing tightening VOC regulations and increased scrutiny on workplace safety. By eliminating methanol, a toxic and suspected carcinogenic byproduct, formulations based on Ethoxysilane reduce the need for costly hazard labeling, specialized ventilation, and complex waste disposal protocols [2]. This makes it the prime candidate for developing 'greener' and more regulatory-friendly adhesives, sealants, and personal care products.

Synthesis of Organic-Inorganic Hybrid Materials via Sol-Gel Processing

Ethoxysilanes, particularly those with one or two non-hydrolyzable organic groups (e.g., ethyltriethoxysilane), are essential for creating hybrid sol-gel materials where organic functionality is covalently integrated into an inorganic silica matrix. Unlike a tetraalkoxysilane like TEOS, which forms a purely inorganic network, an organo-ethoxysilane introduces a permanent organic component that modifies the network's flexibility, hydrophobicity, and optical properties [1]. The kinetic data showing altered condensation rates [2] underscores the need for precise formulation control. This scenario is central to the development of advanced coatings, low-k dielectric films, and structured catalysts.

Robust Industrial Processes with High Tolerance for Ambient Moisture

The class-level property of lower volatility and greater resistance to premature hydrolysis compared to methoxysilanes [1] makes Ethoxysilane a more robust choice for large-scale or less stringently controlled industrial environments. Its longer shelf life minimizes material spoilage, and its reduced sensitivity to moisture simplifies storage and handling logistics. This reliability translates to more consistent process yields and reduced downtime, offering a clear operational advantage over more reactive alkoxysilane alternatives that require stringent moisture exclusion to prevent degradation.

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